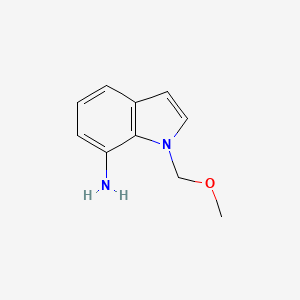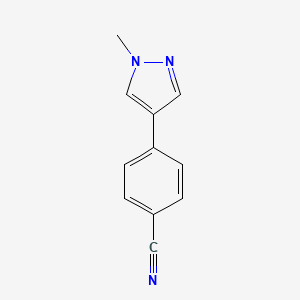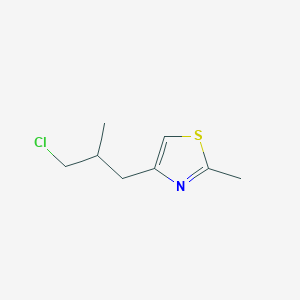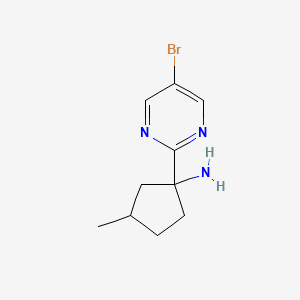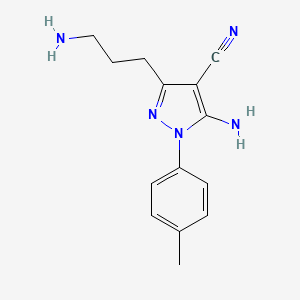
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an aminopropyl group, an imino group, a methylphenyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acrylonitrile in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Additionally, solvent selection and purification techniques, such as recrystallization and chromatography, are crucial to obtaining high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl or imino groups, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole: A simpler analog with a basic pyrazole ring structure.
4-Methylphenylhydrazine: Shares the methylphenyl group but lacks the pyrazole ring.
Aminopropyl derivatives: Compounds with similar aminopropyl groups but different core structures.
Uniqueness
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17N5 |
|---|---|
Poids moléculaire |
255.32 g/mol |
Nom IUPAC |
5-amino-3-(3-aminopropyl)-1-(4-methylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H17N5/c1-10-4-6-11(7-5-10)19-14(17)12(9-16)13(18-19)3-2-8-15/h4-7H,2-3,8,15,17H2,1H3 |
Clé InChI |
HPRVIGAGNKYMLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


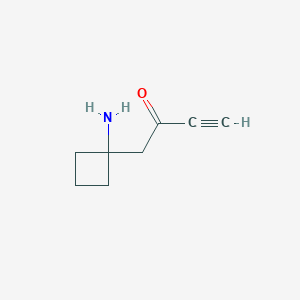
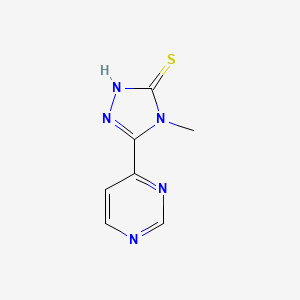
![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)
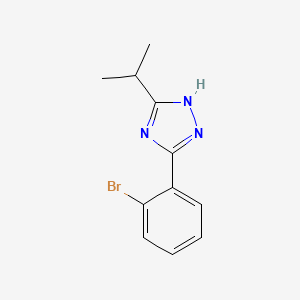
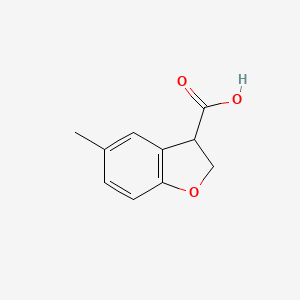
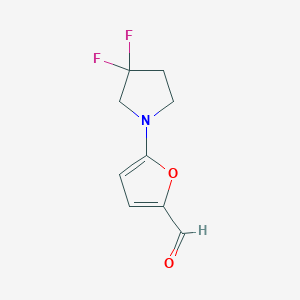
![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)
![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)

![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
